Loureirin C

Overview

Description

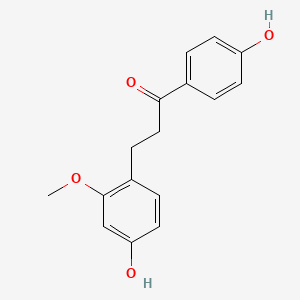

Loureirin C is a dihydrochalcone compound found in dragon’s blood . It has been shown to have anti-bacterial, anti-spasmodic, anti-inflammatory, analgesic, anti-diabetic, and anti-tumor activities .

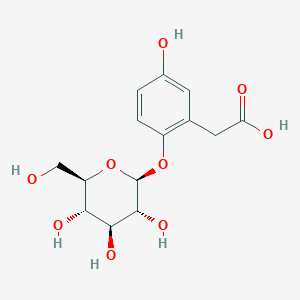

Molecular Structure Analysis

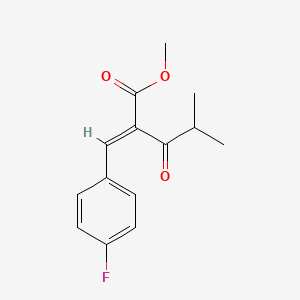

The molecular formula of Loureirin C is C16H16O4 . Its molecular weight is 272.3 . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis

Loureirin C has been studied for its antioxidation mechanism by radical scavenging . The density functional theory (DFT) calculations allowed researchers to elucidate the antioxidation mechanisms of Loureirin C. Fukui function analysis reveals the radical scavenging of Loureirin C by hydrogen abstraction mechanism, the complex formation by e-transfer, and radical adduct formation (RAF) mechanism .Physical And Chemical Properties Analysis

Loureirin C is a solid, white to off-white compound . The storage conditions for Loureirin C are at -20°C for 3 years and at 4°C for 2 years .Scientific Research Applications

Antioxidation Mechanism for Stroke Treatment

- Scientific Field: Pharmacology

- Summary of Application: Loureirin C (LC), a dihydrochalcone compound in dragon’s blood, is believed to play an important role in the treatment of ischemia stroke . The antioxidation mechanism of LC by radical scavenging has been studied .

- Methods of Application: Experimental studies were conducted on SH-SY5Y cells with oxygen and glucose deprivation-reperfusion (OGD/R) treatment. The density functional theory (DFT) calculations were used to elucidate the antioxidation mechanisms of LC .

- Results: LC increased the viability of SH-SY5Y cells and was efficient in inhibiting the generation of the intracellular/mitochondrial reactive oxygen species (ROS) or removing these two kinds of generated ROS .

Neuroprotective Effects through Upregulation of BDNF

- Scientific Field: Neurochemistry

- Summary of Application: Loureirin C (Lou C) is a compound derived from red resin extracted from the stems of Chinese dragon’s blood. It has neuroprotective effects through upregulation of Brain Derived Neurotrophic Factor (BDNF) .

- Methods of Application: Chronic corticosterone (CORT) was administered subcutaneously to mice for 3 weeks, and Lou C was dispensed orally once a day during the last 2 weeks of CORT administration .

- Results: Lou C dose-dependently prevented the abnormal behaviors and decreased the expression levels of BDNF and in phosphorylation of AKT, mTOR, and CREB in the prefrontal cortex of CORT mice .

Antibacterial Activity

- Scientific Field: Microbiology

- Summary of Application: Loureirin C has demonstrated the ability to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.

- Results: These findings suggest Loureirin C as a potential candidate for the development of novel antibiotics.

Neuroprotective Effects in Alzheimer’s Disease

- Scientific Field: Neurology

- Summary of Application: Loureirin C has been found to possess estrogenic activity and has neuroprotective effects in Alzheimer’s disease (AD) cells. It also improves cognitive impairment in AD mice via ERα .

- Methods of Application: MTT assay, Western blot, real-time PCR technology, and behavior tests were used to investigate the neuroprotective effect, cognitive function, and the underlying mechanism .

- Results: Loureirin C improved cognitive impairment in AD mice .

Inhibition of Ferroptosis after Cerebral Ischemia Reperfusion

- Scientific Field: Neurobiology

- Summary of Application: Loureirin C has been found to inhibit ferroptosis after cerebral ischemia reperfusion .

- Methods of Application: The analysis of free iron, glutamate content, reactive oxygen species (ROS), and lipid peroxidation levels, along with transmission electron microscope (TEM) was applied to prove the existence of ferroptosis .

- Results: The function of Loureirin C on Nrf2 nuclear translocation was verified by immunofluorescence staining .

Amelioration of Ischemia and Reperfusion Injury

- Scientific Field: Cardiovascular Research

- Summary of Application: Loureirin C has been found to ameliorate ischemia and reperfusion injury in rats by inhibiting the activation of the TLR4/NF-κB pathway and promoting TLR4 degradation .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: Loureirin C inhibited the activation of the TLR4/NF-κB pathway and promoted TLR4 degradation .

Treatment of Major Depressive Disorders (MDD)

- Scientific Field: Psychiatry

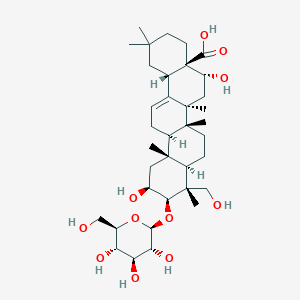

- Summary of Application: Loureirin C and Xanthoceraside have been found to prevent abnormal behaviors associated with downregulation of Brain Derived Neurotrophic Factor and AKT/mTOR/CREB signaling in the prefrontal cortex induced by chronic corticosterone exposure in mice .

- Methods of Application: Chronic corticosterone was administered subcutaneously to mice for 3 weeks, and Loureirin C and Xanthoceraside were dispensed orally once a day during the last 2 weeks of corticosterone administration .

- Results: Loureirin C and Xanthoceraside dose-dependently prevented the abnormal behaviors and decreased the expression levels of BDNF and in phosphorylation of AKT, mTOR, and CREB in the prefrontal cortex of corticosterone mice .

Antioxidation Mechanism for Treatment of Stroke

- Scientific Field: Pharmacology

- Summary of Application: Loureirin C, a kind of dihydrochalcone compound in dragon’s blood, is believed to play an important role in the treatment of ischemia stroke .

- Methods of Application: Experimental studies were conducted on SH-SY5Y cells with oxygen and glucose deprivation-reperfusion (OGD/R) treatment. The density functional theory (DFT) calculations were used to elucidate the antioxidation mechanisms of Loureirin C .

- Results: Loureirin C increased the viability of SH-SY5Y cells and was efficient in inhibiting the generation of the intracellular/mitochondrial reactive oxygen species (ROS) or removing these two kinds of generated ROS .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-4,6-8,10,17-18H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKRZXFBCWYAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CCC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Loureirin C | |

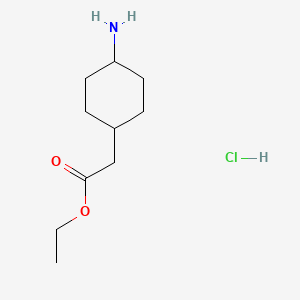

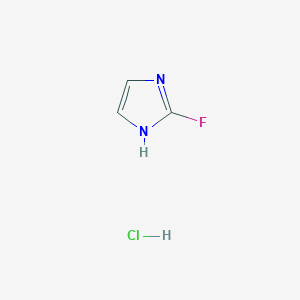

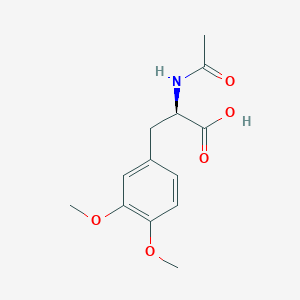

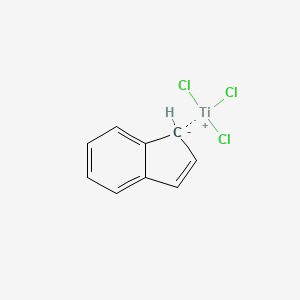

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B1631832.png)